3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide
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Overview
Description
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a cyclopropyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an acid catalyst.
Cyclopropyl Substitution: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzamides or imidazole derivatives.
Scientific Research Applications
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The cyclopropyl group can enhance the compound’s stability and binding affinity, while the amino group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzamide: Lacks the cyclopropyl and amino groups, which may result in different biological activity.
N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide: Lacks the amino group, potentially affecting its reactivity and binding properties.
3-amino-4-(1H-imidazol-1-yl)benzamide: Lacks the cyclopropyl group, which may influence its stability and interaction with targets.
Uniqueness
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the amino group increases its reactivity and potential for forming hydrogen bonds. The imidazole ring provides a versatile scaffold for interactions with various molecular targets.
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-imidazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-7-9(13(18)16-10-2-3-10)1-4-12(11)17-6-5-15-8-17/h1,4-8,10H,2-3,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJIRCTCNOTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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